Lipophilicity Advantage: XLogP3-AA of 1 Compared to -0.1 for N-Acetylthiourea
N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide exhibits a computed XLogP3-AA of 1, representing a 1.1 log unit increase over the non-fluorinated direct analog N-acetylthiourea (XLogP3-AA = -0.1) [1][2]. This difference corresponds to an approximately 12.6-fold higher partition coefficient (octanol/water), predicting superior organic-phase extraction efficiency and membrane permeability in biological assay contexts [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 |
| Comparator Or Baseline | N-Acetylthiourea (CAS 591-08-2): XLogP3-AA = -0.1 |
| Quantified Difference | Δ = 1.1 log units (~12.6-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) for both compounds |
Why This Matters
Higher lipophilicity directly reduces aqueous solubility losses during liquid-liquid extraction and enhances passive membrane diffusion, making the trifluoroacetyl analog preferable for cell-based assays or organic-phase reactions where the acetyl analog partitions poorly.
- [1] PubChem Compound Summary for CID 3035178, N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide, XLogP3-AA = 1. View Source
- [2] PubChem Compound Summary for CID 2723593, Acetylthiourea, XLogP3-AA = -0.1. View Source
